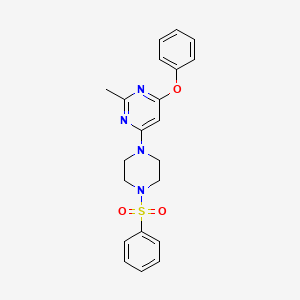![molecular formula C26H23N3O B2797218 1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-13-7](/img/structure/B2797218.png)
1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazoloquinoline core, which is a type of nitrogen-containing heterocyclic compound . This core is substituted with methoxy groups and methylphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with additional substituents attached. The exact 3D structure would need to be determined through techniques such as X-ray crystallography or computational chemistry .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyrazoloquinoline core and the various substituents. For example, the methoxy groups could potentially undergo reactions involving cleavage of the carbon-oxygen bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and methylphenyl groups could impact its solubility, polarity, and reactivity .
Aplicaciones Científicas De Investigación
Molecular Structure and Aggregation
1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline and its derivatives exhibit distinct molecular aggregation and structural properties. These properties are influenced by substitutions on the molecule, leading to different dimensionalities in supramolecular aggregation. For instance, cyclic centrosymmetric dimers are formed through paired C-H...N hydrogen bonds in certain derivatives. In others, molecules are linked by C-H...π(arene) hydrogen bonds into sheets, contributing to complex three-dimensional framework structures created by a combination of hydrogen bonds and π-π stacking interactions (Portilla et al., 2005).
Optical Properties and Chemical Reactivity
This compound's derivatives are significant in studying optical absorption and quantum chemical simulations. Experimental studies and simulations indicate that the absorption spectra of these derivatives are characterized by strong absorption bands, influenced by the substitution of methyl groups with phenyl groups. These findings are vital in understanding the compound's optical properties and its potential applications in photophysical studies (Koścień et al., 2003).
Furthermore, the reactivity of certain derivatives, like the formation of cyclic centrosymmetric hexamers and complex sheet structures through hydrogen bonds and π-π stacking interactions, highlights the compound's potential in chemical synthesis and material science applications (Kumara et al., 2016).
Biological Activity and Photophysics
Some derivatives of 1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline demonstrate significant biological activities. These include antimicrobial, antiviral, antibacterial, and antifungal properties, making them valuable in pharmacological research and drug development (Holla et al., 2006).
In the realm of photophysics, derivatives like 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline exhibit unique fluorescence behavior and exciplex formation, offering insights into their potential use in electroluminescent devices and as luminescent materials (Mac et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-16-5-8-19(9-6-16)25-23-15-27-24-12-11-21(30-4)14-22(24)26(23)29(28-25)20-10-7-17(2)18(3)13-20/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQXOINMYZSGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-methoxyphenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2797135.png)
![N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2797136.png)
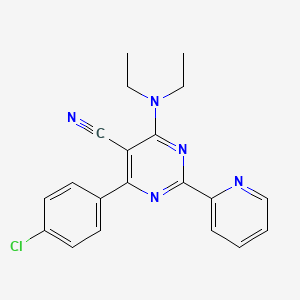
![[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2797139.png)
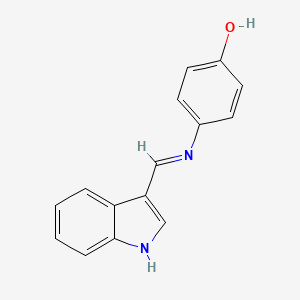
![7-butyl-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797141.png)
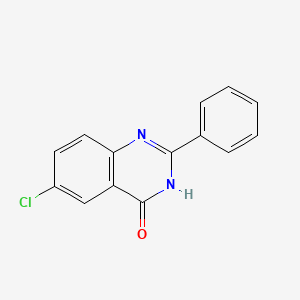
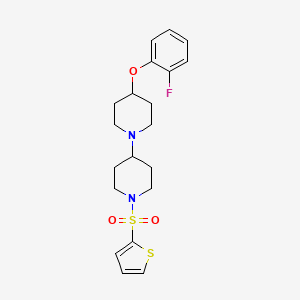



![Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2797149.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2797154.png)
